molecular formula C6H4FN3O B6200130 3-azido-4-fluorophenol CAS No. 2380001-15-8

3-azido-4-fluorophenol

Cat. No.: B6200130
CAS No.: 2380001-15-8
M. Wt: 153.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azido-4-fluorophenol is an organic compound characterized by the presence of an azido group (-N₃) and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where 4-fluorophenol is treated with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction proceeds as follows:

4-Fluorophenol+Sodium Azide3-Azido-4-fluorophenol+By-products\text{4-Fluorophenol} + \text{Sodium Azide} \rightarrow \text{this compound} + \text{By-products} 4-Fluorophenol+Sodium Azide→this compound+By-products

Industrial Production Methods: For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved safety when handling azides. The use of catalysts and phase-transfer agents can further enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Azido-4-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO).

    Cycloaddition: Copper(I) catalysts, such as copper(I) iodide (CuI).

Major Products Formed:

    Reduction: 3-Amino-4-fluorophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

3-Azido-4-fluorophenol is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 3-azido-4-fluorophenol involves its reactivity due to the presence of the azido and fluorine groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are important in various biochemical processes. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

    4-Fluorophenol: Lacks the azido group, making it less reactive in cycloaddition reactions.

    3-Azidophenol: Lacks the fluorine atom, resulting in different electronic properties and reactivity.

    4-Azido-3-fluorophenol: Positional isomer with different reactivity patterns.

Uniqueness: 3-Azido-4-fluorophenol is unique due to the combined presence of both azido and fluorine groups on the phenol ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .

Properties

CAS No.

2380001-15-8

Molecular Formula

C6H4FN3O

Molecular Weight

153.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.